Acetylisoniazid-d4: A Technical Guide to its Chemical Properties and Synthesis
Acetylisoniazid-d4: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylisoniazid-d4 is the deuterated form of acetylisoniazid, the major metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263).[1] The incorporation of deuterium (B1214612) isotopes into drug molecules, a process known as deuteration, can subtly alter their pharmacokinetic and metabolic profiles.[1] This makes Acetylisoniazid-d4 a valuable tool in pharmacokinetic research, drug metabolism studies, and as an internal standard for quantitative analysis by mass spectrometry-based methods.[1][2] This technical guide provides a comprehensive overview of the chemical properties of Acetylisoniazid-d4, a proposed synthesis protocol, and an illustration of the metabolic pathway of its parent compound, isoniazid.
Chemical Properties of Acetylisoniazid-d4
The chemical and physical properties of Acetylisoniazid-d4 are summarized in the table below. It is important to note that variations in reported molecular weights and formulas may exist depending on the specific deuteration pattern of the molecule. The data presented here is a consolidation of available information.
| Property | Value | Source(s) |
| Chemical Name | N'-acetyl-pyridine-4-carbohydrazide-d4 | [3] |
| Synonyms | Acetyl Isoniazid-d4, N-Acetylisoniazid-d4 | [3][4] |
| CAS Number | 1330169-81-7 | [3][4] |
| Molecular Formula | C₈H₅D₄N₃O₂ | [4] |
| Molecular Weight | 183.20 g/mol | [4] |
| Appearance | White to Off-White Solid | [3][4] |
| Melting Point | 170-172 °C | [2] |
| Storage Conditions | 2-8°C Refrigerator, protected from light | [2][4] |
Synthesis of Acetylisoniazid-d4
A detailed, publicly available experimental protocol for the synthesis of Acetylisoniazid-d4 is not readily found in the scientific literature. However, a plausible and efficient synthesis can be proposed based on established chemical reactions, namely the acetylation of isoniazid or its deuterated analogue. Two primary synthetic routes are conceivable:
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Acetylation of Isoniazid-d4: This involves the initial synthesis of Isoniazid-d4, followed by acetylation.
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Deuterated Acetylation of Isoniazid: This route utilizes a deuterated acetylating agent to introduce the deuterium label onto the acetyl group of isoniazid.
The second approach is often more direct for introducing deuterium at a specific position. A proposed experimental protocol based on the acetylation of isoniazid with a deuterated reagent is outlined below.
Proposed Experimental Protocol: Synthesis via Deuterated Acetylation
This protocol describes the synthesis of Acetylisoniazid-d4 by reacting Isoniazid with acetic anhydride-d6.
Materials and Reagents:
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Isoniazid
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Acetic anhydride-d6 (99 atom % D)[5]
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Anhydrous pyridine (B92270)
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Diethyl ether
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Distilled water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Ice bath
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Büchner funnel and filter paper
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve Isoniazid in a minimal amount of anhydrous pyridine with gentle warming and stirring.
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Addition of Deuterated Reagent: Cool the solution to 0-5°C in an ice bath. Slowly add a stoichiometric equivalent of acetic anhydride-d6 to the stirred solution.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, pour the mixture into a beaker of cold diethyl ether to precipitate the product.
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Isolation and Purification: Collect the crude Acetylisoniazid-d4 by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
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Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
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Drying: Dry the purified crystals under vacuum to obtain the final product.
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Characterization: Confirm the identity and purity of the synthesized Acetylisoniazid-d4 using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of Isoniazid
Acetylisoniazid-d4 is a labeled version of a key metabolite in the metabolic pathway of isoniazid. Understanding this pathway is crucial for interpreting data from studies using the deuterated compound. The primary metabolic route for isoniazid is acetylation in the liver, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[6][7] This process leads to the formation of acetylisoniazid, which is then further metabolized.[6]
Caption: Metabolic pathway of Isoniazid.
Experimental Workflow for Synthesis
The following diagram illustrates a logical workflow for the proposed synthesis and purification of Acetylisoniazid-d4.
Caption: Proposed workflow for Acetylisoniazid-d4 synthesis.
Conclusion
Acetylisoniazid-d4 is an indispensable tool for researchers in the field of tuberculosis drug development and pharmacology. While a specific, detailed synthesis protocol is not widely published, this guide provides a robust, proposed methodology based on fundamental organic chemistry principles. The provided data on its chemical properties and the metabolic context of its parent compound, isoniazid, offer a solid foundation for its application in scientific research. The diagrams presented herein serve to visually clarify the metabolic relationships and the logical flow of the proposed synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetylisonicotinylhydrazide-d4 [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Buy Acetic anhydride-d 6 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 6. Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variations between individuals and populations in the acetylation of isoniazid and its significance for the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
